6-(5-Bromothiophen-2-yl)pyrimidin-4-amine
Overview
Description
“6-(5-Bromothiophen-2-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .
Synthesis Analysis
In a study, a series of new Schiff bases were synthesized by the condensation of 4-(5-bromothiophen-2-yl)-6-(4-methoxypheneyl) pyrimidin-2-amine with various aromatic aldehydes in the presence of glacial acetic acid in ethanol . The 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-amine was prepared by refluxing 1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, guanidine hydrochloride, and alkali in ethanol .Molecular Structure Analysis
The molecular weight of “this compound” is 256.13 . The InChI code for this compound is 1S/C8H6BrN3S/c9-7-2-1-6 (13-7)5-3-4-11-8 (10)12-5/h1-4H, (H2,10,11,12) .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder .Scientific Research Applications
Antiproliferative Applications
Synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were reported, indicating the structural, concentration, and time-dependent activation of antiproliferative activity against human breast cancer and mouse fibroblast nonmalignant cell lines. The study demonstrated that these compounds induced apoptotic cell death in treated cells, highlighting their potential in cancer therapy (Atapour-Mashhad et al., 2017).
Antibacterial and Antimicrobial Applications
Novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives were synthesized and exhibited potential antibacterial activity. Two of these derivatives were found to be moderately valuable in comparison with reference drugs, suggesting their application in combating bacterial infections (Afrough et al., 2019). Another study synthesized 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and evaluated their antibacterial and antifungal efficacy. Some of the synthesized compounds showed promising antibacterial and antifungal activities, indicating their potential use in antimicrobial therapies (Sharma et al., 2022).
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYQWKVWINORIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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